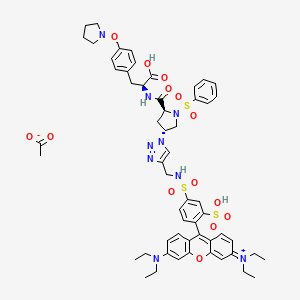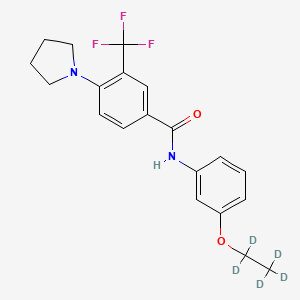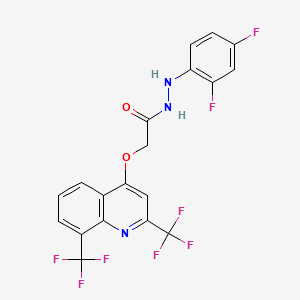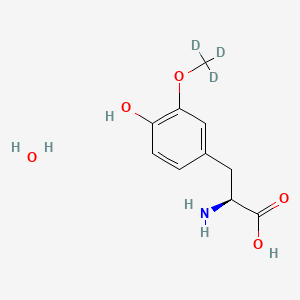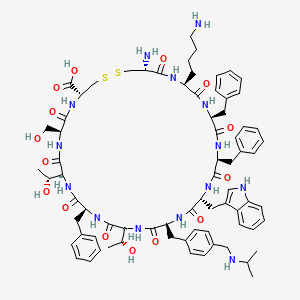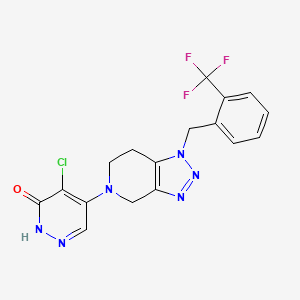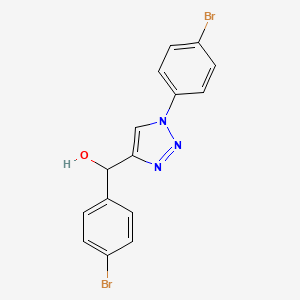
Antileishmanial agent-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antileishmanial agent-1 is a synthetic compound designed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses significant health challenges due to the lack of effective vaccines and the limitations of current treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-1 involves the creation of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. The process typically includes the reaction of aryl or alkyl isothiocyanates with benzoyl or cyclopropanoyl amines under controlled conditions. The yields of these reactions range from 69% to 84% .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Antileishmanial agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiourea moiety, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the aryl or alkyl groups, altering the compound’s pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products of these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .
Wissenschaftliche Forschungsanwendungen
Antileishmanial agent-1 has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of thiourea derivatives.
Biology: The compound is used to investigate the biological pathways and molecular targets involved in leishmaniasis.
Medicine: this compound is evaluated for its potential as a therapeutic agent against leishmaniasis, with studies focusing on its efficacy, toxicity, and pharmacokinetics.
Wirkmechanismus
Antileishmanial agent-1 exerts its effects by targeting the enzyme N-myristoyltransferase (NMT) in Leishmania species. This enzyme is crucial for the survival and proliferation of the parasite. The compound binds to the active site of NMT, inhibiting its activity and leading to the death of the parasite. Molecular docking studies have shown that hydrophobic, π-stacking, and hydrogen bond interactions play significant roles in the binding of this compound to NMT .
Vergleich Mit ähnlichen Verbindungen
Miltefosine: An alkylphosphocholine compound used to treat leishmaniasis.
Amphotericin B: A polyene antifungal that also exhibits antileishmanial activity.
Pentamidine: An aromatic diamidine used for treating various protozoal infections.
Comparison: Antileishmanial agent-1 is unique due to its specific targeting of N-myristoyltransferase, whereas other compounds like miltefosine and amphotericin B have broader mechanisms of action. Additionally, this compound has shown promising results in molecular docking studies, indicating a potentially higher selectivity and efficacy compared to existing treatments .
Eigenschaften
Molekularformel |
C15H11Br2N3O |
|---|---|
Molekulargewicht |
409.07 g/mol |
IUPAC-Name |
(4-bromophenyl)-[1-(4-bromophenyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C15H11Br2N3O/c16-11-3-1-10(2-4-11)15(21)14-9-20(19-18-14)13-7-5-12(17)6-8-13/h1-9,15,21H |
InChI-Schlüssel |
ADBZXYOFJKVXLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CN(N=N2)C3=CC=C(C=C3)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


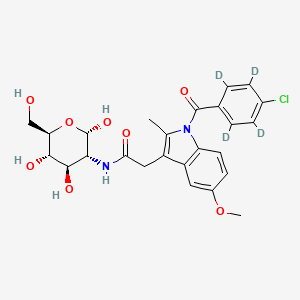
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)
